molecular formula C16H19Cl2N3O B13503373 2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13503373
M. Wt: 340.2 g/mol
InChI Key: XAKNIOMELNWVIK-UHFFFAOYSA-N
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Description

2-[5-(3-Methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a benzimidazole derivative featuring a 3-methoxyphenyl substituent at the 5-position of the benzimidazole core and an ethylamine side chain at the 2-position, stabilized as a dihydrochloride salt. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies .

Properties

Molecular Formula

C16H19Cl2N3O

Molecular Weight

340.2 g/mol

IUPAC Name

2-[6-(3-methoxyphenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C16H17N3O.2ClH/c1-20-13-4-2-3-11(9-13)12-5-6-14-15(10-12)19-16(18-14)7-8-17;;/h2-6,9-10H,7-8,17H2,1H3,(H,18,19);2*1H

InChI Key

XAKNIOMELNWVIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps. One common method includes the reaction of 3-methoxyphenylamine with a benzodiazole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

(a) Substituent Variations on the Benzimidazole Ring

  • Molecular weight: 253.77 g/mol .
  • 5-Methoxy Derivative :
    • Compound : 1-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (CAS: 1797943-04-4)
    • Key Differences : The 5-methoxy group retains hydrogen-bonding capacity but lacks the aromatic extension of the 3-methoxyphenyl group, reducing π-π stacking interactions .
  • 5-Trifluoromethyl Derivative :
    • Compound : Methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride (CAS: 1432053-96-7)
    • Key Differences : The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce basicity of the benzimidazole nitrogen .

(b) Variations in the Amine Side Chain

  • Methylamine vs.
  • Extended Alkyl Chains :
    • Compound : 2-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride (CAS: EN300-28332832)
    • Key Differences : The phenylethyl group introduces aromaticity and hydrophobic interactions, which may enhance affinity for lipophilic binding pockets .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Selected Benzimidazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Target Compound C₁₆H₁₇Cl₂N₃O 338.23 Not Provided 5-(3-Methoxyphenyl), ethylamine
5-Chloro Derivative C₁₀H₁₂Cl₂N₃ 253.77 EN300-28266380 5-Chloro, methylamine
5-Trifluoromethyl Derivative C₁₀H₁₂Cl₂F₃N₃ 314.13 1432053-96-7 5-Trifluoromethyl, methylamine
5-Methoxy Derivative C₁₀H₁₅Cl₂N₃O 264.16 1797943-04-4 5-Methoxy, ethylamine
Isobutyl-Substituted Derivative C₁₃H₂₀Cl₂N₃ 297.22 1993232-10-2 1-Isobutyl, ethylamine

Key Observations:

Solubility : Dihydrochloride salts universally improve aqueous solubility compared to free bases .

Lipophilicity : Chloro and trifluoromethyl substituents increase logP values, whereas methoxy groups balance hydrophilicity and lipophilicity .

Binding Affinity : Ethylamine side chains (as in the target compound) may offer better flexibility for target engagement compared to rigid or bulky analogs .

Biological Activity

2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological effects, drawing on diverse sources to provide a comprehensive overview.

Structural Information

The compound has the following structural characteristics:

  • Molecular Formula : C16H19Cl2N3O
  • SMILES Notation : COC1=CC=CC(=C1)C2=CC3=C(C=C2)N=C(N3)CCN
  • InChIKey : RZLLJUSLKBZVCC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The incorporation of the methoxyphenyl group is crucial for its biological activity. Recent synthetic methodologies have focused on optimizing yield and purity while minimizing environmental impact.

Antiproliferative Effects

Research indicates that derivatives of benzodiazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the nanomolar range against FGFR (Fibroblast Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor) kinases, indicating their potential as anticancer agents .

Compound Target IC50 (nM)
2-[5-(3-methoxyphenyl)-1H-benzodiazol-2-yl]ethan-1-amineFGFR1< 4.1
Related Compound AFGFR22.0 ± 0.8
Related Compound BEGFR T790M5.3

The biological activity of this compound may be attributed to several mechanisms:

  • Kinase Inhibition : The compound likely inhibits specific kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Compounds with similar structures have been shown to cause cell cycle arrest, leading to reduced proliferation rates.

Case Studies

A study conducted by Liu et al. evaluated various indazole derivatives for their biological activities, revealing that certain modifications significantly enhanced their inhibitory effects on FGFR and EGFR kinases . Another investigation highlighted the structure-activity relationship (SAR) of benzodiazole derivatives, emphasizing the importance of substituents on the phenyl ring for enhanced potency .

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